N-(6-(3-Methylguanidino)hexyl)acetimidamide hydrochloride
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Overview
Description
N-(6-(3-Methylguanidino)hexyl)acetimidamide hydrochloride is a chemical compound with the molecular formula C10H24ClN5. It is known for its unique structure, which includes a guanidino group and an acetimidamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(3-Methylguanidino)hexyl)acetimidamide hydrochloride typically involves multiple steps. One common method starts with the reaction of 3-methylguanidine with 6-bromohexylamine to form N-(6-(3-methylguanidino)hexyl)amine. This intermediate is then reacted with acetimidamide hydrochloride under controlled conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(6-(3-Methylguanidino)hexyl)acetimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines or thiols; reactions often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(6-(3-methylguanidino)hexyl)acetimidamide oxide, while reduction could produce N-(6-(3-methylguanidino)hexyl)acetimidamide amine .
Scientific Research Applications
N-(6-(3-Methylguanidino)hexyl)acetimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of N-(6-(3-Methylguanidino)hexyl)acetimidamide hydrochloride involves its interaction with specific molecular targets. The guanidino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The acetimidamide moiety may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(6-(3-Methylguanidino)hexyl)acetamide
- N-(6-(3-Methylguanidino)hexyl)acetate
- N-(6-(3-Methylguanidino)hexyl)acetyl chloride
Uniqueness
N-(6-(3-Methylguanidino)hexyl)acetimidamide hydrochloride is unique due to its combination of a guanidino group and an acetimidamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity in certain reactions .
Properties
IUPAC Name |
N'-[6-[(N'-methylcarbamimidoyl)amino]hexyl]ethanimidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N5.ClH/c1-9(11)14-7-5-3-4-6-8-15-10(12)13-2;/h3-8H2,1-2H3,(H2,11,14)(H3,12,13,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJCIRNNNHFGEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCCCCNC(=NC)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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